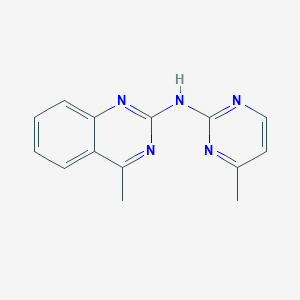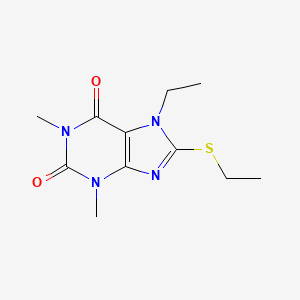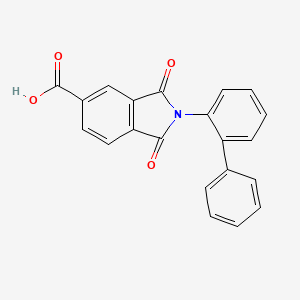
2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as BIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is not fully understood, but it is believed to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. In animal studies, 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to reduce inflammation and pain, and to improve cognitive function. 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has also been shown to have potential applications in cancer research, as it has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its relatively simple synthesis method, which makes it readily available for laboratory experiments. 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid research, including the development of more efficient synthesis methods, the investigation of its potential applications in organic electronics and materials science, and the exploration of its potential therapeutic applications in various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid and its potential side effects.
合成法
The synthesis of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid can be achieved through several methods, including the reaction of 2-aminobiphenyl with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 2-aminobiphenyl with maleic anhydride, followed by cyclization and decarboxylation. The synthesis of 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid is relatively simple and can be achieved using standard laboratory equipment.
科学的研究の応用
2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been extensively studied for its potential applications in various fields, including materials science, organic electronics, and biomedical research. In materials science, 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices. In organic electronics, 2-(2-biphenylyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been used as a dopant for the synthesis of organic light-emitting diodes (OLEDs), which have potential applications in display technology.
特性
IUPAC Name |
1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO4/c23-19-16-11-10-14(21(25)26)12-17(16)20(24)22(19)18-9-5-4-8-15(18)13-6-2-1-3-7-13/h1-12H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDKMAYGXIAYMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793290 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde N-allylthiosemicarbazone](/img/structure/B5832238.png)
![methyl 3-[3-(diethylamino)propyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B5832248.png)
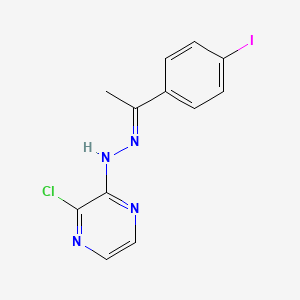
![3-methyl-4-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoic acid](/img/structure/B5832261.png)
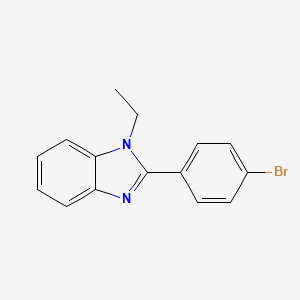
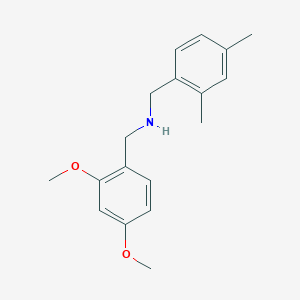
![4-methyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5832271.png)
![1-[(pentamethylphenyl)sulfonyl]-N'-(3-phenyl-2-propen-1-ylidene)-4-piperidinecarbohydrazide](/img/structure/B5832283.png)
![3-phenyl-N-[2-(phenylthio)phenyl]propanamide](/img/structure/B5832294.png)
![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
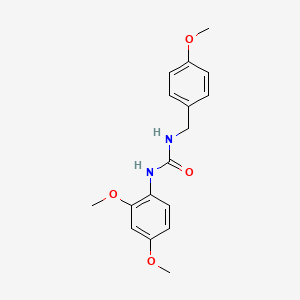
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
